5-Aminoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 5-Aminoquinoline and its derivatives has been a subject of extensive research, exploring various synthetic routes and chemical transformations. Notable methods include improved synthesis procedures through modifications of reaction conditions such as the Truce-Smiles rearrangement, leading to the formation of complex structures like furo[2,3-c]isoquinolines and subsequent derivatives (Okuda et al., 2010). Another approach involved the cyclization reactions of bis(cyanophenyl) propionitriles, culminating in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound derived from the degradation of red pigments (Ando et al., 1974).
Molecular Structure Analysis
Quantum chemical and spectroscopic investigations of 5-Aminoquinoline have provided deep insights into its molecular structure. Studies using Fourier Transform Infrared (FTIR), FT-Raman spectroscopy, and nuclear magnetic resonance (NMR) have elucidated the vibrational modes, chemical shifts, and electronic properties of the compound, including the analysis of HOMO and LUMO energies through time-dependent DFT approaches (Arjunan et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 5-Aminoquinoline is highlighted by its photochemistry in various solvent environments. Studies have shown that its photophysical properties significantly vary between protic and aprotic solvents, demonstrating sensitivity to solvent polarity and hydrogen bonding ability (Bridhkoti et al., 2011). Additionally, its interaction with metal ions, forming stable metalloquinolates, showcases its versatile chemical behavior and potential applications in materials science (Li & Xu, 2008).
Physical Properties Analysis
The study of 5-Aminoquinoline's physical properties, particularly its fluorescence and phosphorescence in various media, reveals significant insights into its photophysical behavior. Its fluorescence characteristics are modulated by the solvent's dielectric properties, with notable quenching effects in strongly hydrogen-bonding or acidic aqueous media, suggesting intricate excited-state interactions and potential applications in fluorescence-based technologies (Schulman & Sanders, 1971).
Chemical Properties Analysis
5-Aminoquinoline's chemical properties, particularly its ability to undergo various reactions, including palladium-catalyzed amination, highlight its utility in organic synthesis. These reactions enable the rapid preparation of aminonaphthalenes and aminoquinolines from aryl bromides under microwave conditions, showcasing the compound's versatile reactivity and potential in medicinal chemistry and material science applications (Wang et al., 2003).
Scientific Research Applications
Vibrational Spectra Study : 5-AIQ is used in the study of its vibrational spectra and coordination effects on its vibrational frequencies, providing insights into its molecular structure and interactions (Ozel, Çelik, & Akyuz, 2009).
Fluorescent Probe in Solvent Mixtures : It serves as a fluorescent probe for preferential solvation in binary solvent mixtures, helping to understand solvent polarity and solute-solvent hydrogen bonding (Das, Singha, Singh, & Datta, 2021).
PARP Inhibitor in Cardiac Hypertrophy : 5-Aminoisoquinoline, a poly(ADP-ribose) polymerase (PARP) inhibitor, is significant in attenuating left ventricular dysfunction and hypertrophy, highlighting its potential therapeutic applications (Balakumar & Singh, 2006).
Study of Ligand-Substrate Interactions : Its displacement from platinum(II) complexes by phosphines is used to study ligand-substrate interactions, aiding in the understanding of chemical reactivity (Romeo, Arena, & Scolaro, 1992).
Drug Development for α1-Adrenoceptor Ligands : 4-aminoquinoline compounds are explored for the development of α1-adrenoceptor selective ligands, indicating its potential in medicinal chemistry (Chen et al., 2013).
Inhibition of Monoamine Oxidase : 5-Phenoxy 8-aminoquinoline analogs are potent inhibitors of human monoamine oxidase A and B, which is important for understanding their mechanism in neural function and as potential therapeutic agents (Chaurasiya et al., 2012).
Reduction of Liver Injury : 5-AIQ can reduce liver injury caused by ischemia-reperfusion in rats, showing its potential in therapy for conditions associated with ischemia-reperfusion of the liver (Mota-Filipe et al., 2002).
Cell and Tissue Protection : 5-AIQ ameliorates damage to cells and tissues following reperfusion of ischemic tissue, indicating its protective activity in models of hemorrhagic shock and anti-inflammatory activity in vivo (Threadgill, 2015).
Fluorescence Studies in Complex Systems : It's a suitable fluorescent probe for studying dynamics in complex systems like hexane-alcohol mixtures (Das, Singh, Biswas, & Datta, 2019).
Antimalarial Drug Development : 5-AIQ derivatives, particularly 8-aminoquinolines, have been synthesized for their antimalarial activity, contributing significantly to the treatment of malaria (O’Neill et al., 2006); (Grewal, 1981); (Martínez et al., 2017).
Renal Function and Fibrosis : 5-AIQ treatment can attenuate long-term nephrotoxic effects, such as renal dysfunction and tubular lesions, associated with cisplatin treatment (Quesada et al., 2018).
Genotoxicity Evaluation : 5-AIQ does not possess genotoxic activity in vitro and in vivo systems, underscoring its therapeutic value (Vinod, Chandra, & Sharma, 2010).
Insights into Hepatitis C Virus Life Cycle : A novel anti-HCV molecule related to 5-AIQ could be used to understand the early steps of the HCV life cycle and delay the kinetics of viral infection (Vausselin et al., 2016).
Latent Malaria Treatment : 8-aminoquinoline therapy for latent malaria offers insights against endemic malaria, though its hemolytic toxicity is a concern (Baird, 2019).
Fluorescence Characteristics in Solvents : 5-AIQ's fluorescence is sensitive to hydrogen bonding in solvent mixtures, with its quenching in the presence of water being of particular interest (Bridhkoti, Joshi, & Pant, 2011); (Bridhkoti, Mishra, Joshi, & Pant, 2011).
Antimalarial Efficacy : WR 238605, an antimalarial drug related to 5-AIQ, has shown greater efficacy and less toxicity compared to primaquine, suggesting its potential in malaria treatment (Brueckner, Lasseter, Lin, & Schuster, 1998).
Safety And Hazards
Future Directions
Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .
properties
IUPAC Name |
quinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAFAKRAAMSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209978 | |
Record name | 5-Aminoquinoline | |
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URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 5-Aminoquinoline | |
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Product Name |
5-Aminoquinoline | |
CAS RN |
611-34-7 | |
Record name | 5-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347 | |
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Record name | 5-AMINOQUINOLINE | |
Source | DTP/NCI | |
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Record name | 5-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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